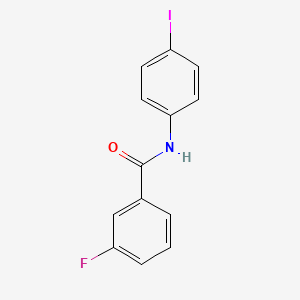

3-fluoro-N-(4-iodophenyl)benzamide

Description

Properties

IUPAC Name |

3-fluoro-N-(4-iodophenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FINO/c14-10-3-1-2-9(8-10)13(17)16-12-6-4-11(15)5-7-12/h1-8H,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGKBLMYEBVEDQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(=O)NC2=CC=C(C=C2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FINO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20354057 | |

| Record name | 3-fluoro-N-(4-iodophenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20354057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

304882-37-9 | |

| Record name | 3-fluoro-N-(4-iodophenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20354057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is fundamental for mapping the carbon-hydrogen framework of a molecule.

A ¹H NMR spectrum for 3-fluoro-N-(4-iodophenyl)benzamide would be expected to show distinct signals corresponding to the aromatic protons on both the fluorobenzoyl and iodophenyl rings, as well as a signal for the amide N-H proton. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) would reveal the electronic environment and connectivity of these protons. However, no experimental ¹H NMR data for this specific compound could be located in the reviewed sources.

Similarly, a ¹³C NMR spectrum would display signals for each unique carbon atom in the molecule, including the carbonyl carbon of the amide and the aromatic carbons. The presence of the fluorine and iodine atoms would influence the chemical shifts of the nearby carbons, and carbon-fluorine coupling would be observable. Specific ¹³C NMR data for this compound are not available in the consulted literature.

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in unambiguously assigning the proton and carbon signals and confirming the connectivity between the two aromatic rings through the amide linkage. No studies employing these techniques for this compound were found.

Mass Spectrometry (MS) Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. The fragmentation pattern can also provide structural clues.

HRMS would provide the high-precision mass of the molecular ion, allowing for the unequivocal determination of the elemental formula (C₁₃H₉FINO). A search for HRMS data for this compound in scientific databases did not yield any results.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. Key expected absorptions for this compound would include N-H stretching, C=O (amide I) stretching, and C-N stretching/N-H bending (amide II) bands, as well as absorptions corresponding to the C-F, C-I, and aromatic C-H bonds. Without experimental data, a specific analysis is not possible.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable analytical technique employed to investigate the electronic transitions within a molecule. The absorption of UV or visible light by a molecule results in the promotion of electrons from a ground electronic state to a higher energy excited state. The wavelength of maximum absorption (λmax) is characteristic of the chromophores present in the structure.

For this compound, the UV-Vis spectrum is expected to exhibit absorption bands characteristic of its aromatic and amide functionalities. The benzoyl and iodophenyl rings, along with the amide linkage, constitute the principal chromophoric system. While specific experimental data for the UV-Vis spectrum of this compound is not widely available in the public domain, the expected absorption maxima can be inferred from the analysis of structurally related compounds.

The electronic transitions are typically π → π* and n → π* in nature. The benzene (B151609) rings give rise to strong absorptions in the UV region. The presence of the amide group and the halogen substituents (fluoro and iodo) can cause a bathochromic (red) or hypsochromic (blue) shift of these absorption bands. A hypothetical UV-Vis spectroscopic analysis in a suitable solvent, such as ethanol (B145695) or methanol, would likely reveal the following characteristics:

Table 1: Hypothetical UV-Vis Spectroscopic Data for this compound

| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition Type |

| Ethanol | ~250-280 | >10,000 | π → π |

| Ethanol | ~220-240 | >15,000 | π → π |

Note: The values presented in this table are hypothetical and based on the analysis of similar aromatic amide structures. Specific experimental determination is required for precise values.

The more intense absorption band is attributed to the π → π* transitions within the conjugated system of the aromatic rings. The n → π* transition of the carbonyl group in the amide is generally weaker and may be obscured by the stronger π → π* absorptions.

Chromatographic Purity Assessment

The determination of purity is a critical aspect of chemical synthesis and characterization. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation, identification, and quantification of components in a mixture, making it an ideal method for assessing the purity of this compound.

While detailed experimental conditions for the HPLC analysis of this specific compound are not readily published, a typical reverse-phase HPLC method would be employed. In this method, a non-polar stationary phase is used with a polar mobile phase. The purity of the compound is determined by integrating the area of the peak corresponding to the main component and comparing it to the total area of all peaks in the chromatogram. Commercial suppliers of this compound often report a purity of ≥95%. chemdict.com

A standard set of conditions for the chromatographic purity assessment of this compound would likely involve the following parameters:

Table 2: Typical HPLC Parameters for Purity Assessment of this compound

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with a mixture of Acetonitrile and Water (often with 0.1% trifluoroacetic acid or formic acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a specific wavelength (e.g., 254 nm) |

| Injection Volume | 10 µL |

| Column Temperature | Ambient or controlled (e.g., 25 °C) |

The retention time (Rt) of the compound under these conditions would be a characteristic value. The purity is calculated as:

Purity (%) = (Area of the main peak / Total area of all peaks) x 100

A high-purity sample would exhibit a single major peak with minimal contributions from other impurity peaks. The combination of UV-Vis spectroscopy and chromatographic analysis provides a comprehensive characterization of the electronic properties and purity of this compound.

Crystallographic Data for this compound Not Found in Public Domain

Extensive searches of publicly available scientific databases and chemical literature did not yield specific crystallographic data for the compound This compound . Therefore, the detailed analysis of its crystal structure, as requested, cannot be provided at this time.

While research and crystallographic information are available for structurally related benzamide (B126) compounds, the strict requirement to focus solely on "this compound" prevents the inclusion of data from these analogous structures. The specific details required for the outlined article, including crystal system, space group, unit cell parameters, bond lengths and angles, and hydrogen bonding networks, are contingent on experimental single-crystal X-ray diffraction analysis of the specific compound .

Without access to a published crystallographic information file (CIF) or a related scientific paper detailing the crystal structure of this compound, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy.

Researchers seeking to understand the solid-state architecture of this compound would need to perform a single-crystal X-ray diffraction experiment to determine its crystallographic parameters and molecular conformation.

Crystallographic Investigations and Solid State Architecture

Intermolecular Interactions and Supramolecular Assembly

Halogen Bonding Interactions

Halogen bonding is a highly directional, non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. In the case of 3-fluoro-N-(4-iodophenyl)benzamide, the presence of both iodine and fluorine atoms provides the potential for significant halogen bonding to occur. The iodine atom, being larger and more polarizable, is a more likely candidate to act as a halogen bond donor.

In the crystal structures of related halogenated N-substituted benzamides, such as 3-iodo-N-[2-(trifluoromethyl)phenyl]benzamide, prominent I⋯I halogen-halogen contacts have been observed. researchgate.netdoaj.org These interactions, with distances shorter than the sum of the van der Waals radii, play a crucial role in linking molecular chains into ribbons. researchgate.netdoaj.org While the specific crystal structure of this compound is not publicly available, the principles observed in analogous structures suggest that the iodine atom would be a key player in the formation of its solid-state architecture through halogen bonding. The fluorine atom, being highly electronegative, is less likely to act as a halogen bond donor but could participate as an acceptor.

Pi-Stacking (π–π) Interactions

The aromatic rings of the benzoyl and phenyl groups in this compound are prime candidates for engaging in π–π stacking interactions. These non-covalent interactions, arising from the electrostatic and dispersion forces between the electron clouds of aromatic systems, are fundamental in stabilizing the crystal packing of many organic molecules.

Hirshfeld Surface Analysis for Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties such as the normalized contact distance (dnorm) onto the molecular surface, regions of close intermolecular contacts can be identified.

While a specific Hirshfeld surface analysis for this compound is not available due to the absence of its crystallographic information file (CIF), studies on related benzamide (B126) derivatives provide insight into the expected patterns. nih.govrsc.orgnih.govresearchgate.net For instance, in the analysis of other halogenated benzamides, the 2D fingerprint plots derived from the Hirshfeld surface reveal the relative contributions of different types of intermolecular contacts, such as H⋯H, C⋯H, and halogen⋯H interactions. ias.ac.in Bright red spots on the dnorm surface typically indicate hydrogen bonding and other close contacts. rsc.orgnih.gov For this compound, one would anticipate significant contributions from contacts involving the iodine and fluorine atoms, in addition to the amide hydrogen and oxygen atoms.

Polymorphism in N-Substituted Benzamide Derivatives

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a well-documented phenomenon in N-substituted benzamides. ias.ac.in Different polymorphs of the same compound can exhibit distinct physical properties, which is of particular importance in the pharmaceutical industry.

The conformational flexibility of the benzamide linkage, along with the potential for various intermolecular interaction motifs, contributes to the prevalence of polymorphism in this class of compounds. Studies on compounds like 3-chloro-N-(2-fluorophenyl)benzamide have revealed the existence of both conformational and packing polymorphs. ias.ac.in The subtle interplay of weak interactions, such as Cl⋯Cl and C-H⋯F, can lead to different crystal packing arrangements. ias.ac.in It is therefore plausible that this compound could also exhibit polymorphism, with different solid forms potentially stabilized by varying networks of halogen bonds, π–π stacking, and hydrogen bonds. The specific solvent and crystallization conditions would likely play a critical role in determining which polymorphic form is obtained.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (Density Functional Theory - DFT)

No published studies were found that performed DFT calculations on 3-fluoro-N-(4-iodophenyl)benzamide. Such studies are crucial for understanding the molecule's fundamental properties.

Specific data on the optimized geometric parameters (bond lengths, bond angles, and dihedral angles) and the energetic profile (total energy, stability) of this compound derived from DFT calculations are not available in the reviewed literature.

Detailed analysis of the frontier molecular orbitals (HOMO-LUMO) and the corresponding energy gap, which are key indicators of chemical reactivity and stability, has not been reported for this compound. Similarly, Molecular Electrostatic Potential (MEP) maps, which identify sites for electrophilic and nucleophilic attack, are not available.

There is no available data from Mulliken charge analysis for this compound. This analysis would provide insight into the partial atomic charges and the electronic distribution across the molecule.

Reaction Mechanism Elucidation through Computational Modeling

No computational studies detailing the reaction mechanisms involving this compound were found.

Characterization of transition states for reactions involving this compound, including their geometries and imaginary frequencies, is not documented in the scientific literature.

Energetic profiles, including activation energies and reaction energies for potential pathways involving this compound, have not been computationally modeled or published.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

The prediction of spectroscopic parameters through computational methods offers a powerful tool for the characterization of molecules like this compound, providing insights that complement experimental data. Density Functional Theory (DFT) is a principal method employed for these predictions, offering a balance between accuracy and computational cost.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Theoretical calculations of NMR spectra, specifically ¹H, ¹³C, and ¹⁹F chemical shifts, are crucial for the structural elucidation of fluorinated organic compounds. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for predicting NMR shielding tensors, which are then converted to chemical shifts.

For this compound, predicting the ¹⁹F NMR chemical shift is of particular interest. The chemical shift of the fluorine atom is highly sensitive to its electronic environment. Computational studies on fluorinated aromatic compounds have shown that DFT methods can predict ¹⁹F chemical shifts with a good degree of accuracy. researchgate.netnih.gov The predicted chemical shift for the fluorine atom in the 3-position of the benzoyl ring would be influenced by the electronic effects of the amide linkage and the iodine atom on the second aromatic ring.

Table 1: Predicted NMR Chemical Shifts (ppm) for this compound This table presents illustrative data based on general principles of NMR spectroscopy and DFT calculations for similar compounds, as specific literature data for this molecule is unavailable.

| Nucleus | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|

| ¹H (Amide N-H) | ~8.5 - 9.5 | Broad singlet, downfield shift due to deshielding. |

| ¹H (Aromatic) | ~7.0 - 8.2 | Complex multiplet patterns due to coupling. |

| ¹³C (Carbonyl C=O) | ~165 - 170 | Characteristic downfield shift. |

| ¹³C (Aromatic C-F) | ~160 - 165 (with ¹JCF coupling) | Large one-bond C-F coupling constant. |

| ¹³C (Aromatic C-I) | ~90 - 100 | Upfield shift due to the heavy atom effect of iodine. |

| ¹⁹F | ~ -110 to -115 | Relative to CFCl₃. The exact value is sensitive to the computational method and solvent model used. |

Infrared (IR) Spectroscopy:

Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule. DFT calculations can predict the frequencies and intensities of the fundamental vibrational modes. For this compound, key predicted vibrational bands would include the N-H stretching frequency, typically observed around 3300-3500 cm⁻¹, and the C=O stretching frequency of the amide group, expected in the region of 1650-1680 cm⁻¹. The C-F and C-I stretching vibrations, as well as aromatic C-H and C=C stretching and bending modes, would also be predicted. A comparison of theoretical and experimental IR spectra can aid in the confirmation of the molecular structure and the identification of specific functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy:

Time-dependent DFT (TD-DFT) is the most common method for predicting electronic absorption spectra. researchgate.netresearchgate.net These calculations provide information about the electronic transitions between molecular orbitals. For this compound, the predicted UV-Vis spectrum would likely show absorptions in the ultraviolet region, corresponding to π-π* transitions within the aromatic rings and n-π* transitions involving the non-bonding electrons of the oxygen and nitrogen atoms of the amide group. The position and intensity of these absorption bands are influenced by the substituents on the aromatic rings.

Molecular Dynamics Simulations for Conformational Analysis

The conformational flexibility of this compound is primarily associated with the rotation around the C-C and C-N bonds of the amide linkage. Molecular dynamics (MD) simulations provide a powerful approach to explore the conformational landscape of the molecule over time, offering insights into its dynamic behavior and the relative stability of different conformers.

MD simulations model the atomic motions of the molecule by integrating Newton's equations of motion. These simulations can reveal the preferred dihedral angles between the two aromatic rings and the amide plane. For N-aryl benzamides, the planarity of the molecule is a key factor influencing its properties. The presence of the 3-fluoro substituent on the benzoyl ring and the 4-iodo substituent on the phenyl ring will create specific steric and electronic effects that dictate the most stable conformations.

A key aspect of the conformational analysis would be to determine the rotational barriers around the amide bond. The planarity of the amide group itself is generally maintained, but the orientation of the two aromatic rings relative to this plane can vary. MD simulations can be used to calculate the potential energy surface as a function of the relevant dihedral angles, identifying the low-energy conformations and the energy barriers between them. This information is critical for understanding how the molecule might interact with other molecules, for instance, in a biological or material science context. While specific MD simulation data for this compound is not available in published literature, the general expectation is that the molecule will adopt a twisted conformation to minimize steric hindrance between the aromatic rings.

Derivatives and Structure Property Relationships Excluding Biological Activity

Systematic Modification of the Benzamide (B126) Backbone

Impact of Halogen Substituents on Structural and Electronic Properties

Halogen substituents are pivotal in modulating the structural and electronic properties of benzamide derivatives. The nature of the halogen, its position on the aromatic ring, and its interactions with neighboring functional groups collectively determine the resulting molecular conformation and reactivity.

The introduction of halogen atoms can lead to the formation of non-covalent interactions, such as halogen bonding, which can influence crystal packing. dcu.ie The strength of these interactions generally increases from chlorine to bromine to iodine. dcu.ie This is attributed to the presence of a "σ-hole," an area of positive electrostatic potential on the halogen atom, which interacts with a negative site on an adjacent molecule. dcu.ie

The electronic effect of halogens is a combination of their inductive and resonance effects. While they are deactivating towards electrophilic substitution due to their inductive electron-withdrawing nature, they can also donate electron density to the aromatic ring via resonance. libretexts.org The balance of these effects depends on the specific halogen and its position. libretexts.org For example, fluorine, being the most electronegative halogen, exerts a strong inductive effect. libretexts.org

Influence of Other Functional Groups on Molecular Architecture

For example, the introduction of a trifluoromethyl group can enhance lipophilicity, a property often beneficial in medicinal chemistry. The presence of electron-donating groups, such as methoxy (B1213986) groups, can have contrasting effects compared to electron-withdrawing groups like trifluoromethyl, impacting solubility and interactions with biological targets.

The amide group itself is a key determinant of molecular structure. Its ability to form hydrogen bonds is fundamental to the formation of specific supramolecular synthons. mdpi.com The interplay between the amide group and other substituents can lead to complex hydrogen-bonding networks, influencing the crystal packing and polymorphism of benzamide derivatives. rsc.orgmdpi.com For instance, in 2,6-difluorobenzamide, the fluorine atoms can participate in additional intermolecular interactions, complementing the primary amide-amide hydrogen bonds. mdpi.com

Substituent Effects on the N-Phenyl Moiety

Modifications to the N-phenyl ring of benzamide derivatives offer another avenue for tuning their properties. The position and nature of substituents on this ring can have a profound impact on the molecule's conformation and electronic distribution.

Positional Isomerism (Ortho, Meta, Para) of Halogens

The position of halogen substituents on the N-phenyl ring—ortho, meta, or para—leads to distinct isomers with different properties. This positional isomerism affects the steric hindrance around the amide linkage and the electronic communication between the substituent and the rest of the molecule.

The electronic effects of halogens are also position-dependent. A para-substituent can exert both inductive and resonance effects, while a meta-substituent primarily acts through its inductive effect. rsc.org These differences in electronic influence can modulate the strength of non-covalent interactions, such as hydrogen and halogen bonds. rsc.org

Effects of Alkyl, Aryl, and Heteroaryl Substitutions

In addition to halogens, the N-phenyl moiety can be substituted with a variety of other groups, including alkyl, aryl, and heteroaryl fragments. These substitutions can introduce a range of steric and electronic effects, further diversifying the properties of benzamide derivatives.

Phenyl substitution on the amino and imino groups of benzamidines, for example, has been shown to significantly reduce their basicity. rsc.org The introduction of bulky aryl groups can also lead to specific conformational preferences and influence the potential for π-π stacking interactions.

Stereochemical Considerations and Chiral Derivatives

Chirality introduces another layer of complexity and opportunity in the design of benzamide derivatives. The presence of stereogenic centers can lead to enantiomers and diastereomers with distinct three-dimensional structures and, consequently, different physical and chemical properties. wikipedia.orgtru.ca

The benzamide chromophore is a valuable tool in stereochemical studies using circular dichroism. researchgate.net The well-defined geometry and conformation of the benzamide group allow for reliable assignments of absolute configuration based on the exciton (B1674681) chirality method. researchgate.net However, the conformational equilibria of the amide C-N bond can differ between secondary and tertiary benzamides, which must be considered in the analysis. researchgate.net

The development of chiral stationary phases has enabled the separation of enantiomers of chiral benzamide drugs, allowing for the study of their individual properties. nih.gov This is crucial, as enantiomers can exhibit different pharmacological and toxicological profiles.

The synthesis of chiral benzamides can be achieved through various strategies, including the use of chiral starting materials or chiral catalysts. The resulting chiral derivatives can exhibit unique supramolecular self-assembly behaviors, forming helical structures and other complex architectures.

Advanced Applications in Chemical Sciences Excluding Biological

Utility as Synthetic Intermediates in Organic Synthesis

The molecular architecture of 3-fluoro-N-(4-iodophenyl)benzamide provides two key reactive sites that are central to its utility as a synthetic intermediate: the carbon-iodine bond and the carbon-fluorine bond. The presence of the iodine atom on the phenyl ring makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds.

For instance, the iodo-group can be readily displaced in reactions such as the Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of a wide array of functional groups, including alkyl, alkenyl, alkynyl, and aryl moieties, at the 4-position of the aniline (B41778) ring. The fluorine atom, while generally less reactive in nucleophilic aromatic substitution compared to other halogens, can influence the electronic properties of the molecule and can be a site for specific transformations under harsher conditions or with specialized reagents.

The versatility of this compound as an intermediate is highlighted by its use in the synthesis of more complex molecules. For example, it can serve as a building block for the construction of polysubstituted aromatic compounds, which are often key components in various functional materials and novel chemical entities. The ability to selectively functionalize the iodinated ring allows for a stepwise and controlled assembly of intricate molecular frameworks.

A common synthetic route to produce related benzamides involves the reaction of a substituted benzoyl chloride with an appropriate amine. For example, 3-fluorobenzoyl chloride can be reacted with 4-aminophenol (B1666318) to yield 3-fluoro-N-(4-hydroxyphenyl)benzamide. chemsrc.com Similarly, the synthesis of this compound itself likely proceeds through the acylation of 4-iodoaniline (B139537) with 3-fluorobenzoyl chloride. This straightforward accessibility further enhances its appeal as a starting material for more elaborate synthetic endeavors.

The following table provides examples of related benzamide (B126) syntheses, illustrating the general strategies that can be applied to or that start from this compound.

| Starting Material 1 | Starting Material 2 | Product | Reaction Type |

| 4-formylbenzoate | Amine | 4-(aminomethyl)benzamide derivative | Reductive Amination |

| 4,7-dichloroquinoline | Benzamide | N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide | Multi-step synthesis mdpi.com |

| 4-methylbenzenesulfonyl chloride | Propan-1-amine and 3-chlorobenzoyl chloride | 4-Chloro-N-[(4-methylphenyl) sulfonyl]-N-propyl benzamide | Multi-step synthesis nih.gov |

| 4-[(4-bromophenyl)sulfonyl]benzoyl chloride | L-valine | 2-{4-[(4-bromophenyl)sulfonyl]benzamido}-3-methylbutanoic acid | Schotten-Baumann N-acylation mdpi.com |

Potential in Material Science (e.g., Nonlinear Optical (NLO) Properties)

Organic materials are increasingly being investigated for their nonlinear optical (NLO) properties due to their potential for large nonlinearities and rapid response times compared to their inorganic counterparts. bohrium.com Benzamide derivatives are among the organic compounds that have shown promise in this area. bohrium.com The NLO response of a molecule is intimately linked to its electronic structure, particularly the presence of donor and acceptor groups connected by a π-conjugated system. This arrangement facilitates intramolecular charge transfer, which is a key determinant of the second- and third-order NLO properties.

While specific studies on the NLO properties of this compound are not extensively documented in the provided search results, the general principles of NLO materials suggest its potential. The molecule contains a donor-acceptor framework, where the aniline nitrogen can act as an electron donor and the carbonyl group of the amide linkage as an electron acceptor. The phenyl rings provide the π-conjugated bridge. The fluorine and iodine substituents can further modulate the electronic properties and, consequently, the NLO response.

The table below summarizes key NLO parameters for some organic materials, providing a reference for the potential performance of novel benzamide derivatives.

| Material | Nonlinear Refractive Index (n₂) | Nonlinear Absorption (β) | Third-Order Susceptibility (χ³) |

| Benzimidazole (BMZ) crystal | 10⁻¹¹ m²/W | 10⁻⁴ m/W | 10⁻⁵ esu researchgate.net |

| Piperazinium 3,5-dinitrobenzoate (B1224709) (PDNB) | - | - | Potential third-order NLO material bohrium.com |

| Oxazine Dyes in PAA | ~10⁻⁸ cm²/W | - | - researchgate.net |

Role as Scaffolds for Novel Chemical Entity Design

In the realm of chemical design, a "scaffold" refers to a core molecular structure upon which various functional groups can be appended to create a library of new compounds with diverse properties. The this compound molecule is an excellent example of such a scaffold. Its inherent structural features provide a robust framework for the systematic development of novel chemical entities.

The key attributes of this benzamide as a scaffold are:

Defined Three-Dimensional Shape: The amide bond introduces a degree of planarity, while the phenyl rings can adopt various orientations, providing a well-defined, non-linear three-dimensional structure.

Multiple Points for Diversification: As mentioned previously, the iodine atom is a prime site for introducing chemical diversity through cross-coupling reactions. Additionally, the fluorine atom, the aromatic rings, and the amide linkage itself can be modified to fine-tune the properties of the resulting molecules.

Modulable Physicochemical Properties: The presence of both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group), along with the lipophilic phenyl rings, allows for the modulation of properties such as solubility, polarity, and crystal packing.

The benzamide scaffold is prevalent in the design of various functional molecules. For example, research has been conducted on benzamide derivatives as potential antitumor agents and histone deacetylase inhibitors, highlighting the versatility of this structural motif in medicinal chemistry. nih.govnih.gov While this article excludes biological applications, the principles of scaffold-based design are transferable to the development of new materials, catalysts, and other functional chemical systems.

The following table illustrates how different benzamide-based scaffolds have been utilized in the design of novel compounds with specific target applications.

| Scaffold Type | Example Derivative | Target Application |

| Benzamidophenyl and phenylacetamidophenyl | Compound 13f | PARP-1 inhibitors for anticancer activity nih.gov |

| N-hydroxy-4-(3-phenylpropanamido)benzamide | Thiophene substituted derivative 5j | Histone deacetylase inhibitors nih.gov |

| 4-(aminomethyl)benzamide | Compound 10 | Tyrosine kinase inhibitors nih.gov |

By leveraging the this compound scaffold, chemists can systematically explore chemical space to discover new molecules with tailored properties for a wide range of applications in materials science and beyond.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Methodologies

The classical synthesis of benzamides often involves the reaction of a benzoyl chloride with an appropriate aniline (B41778). For 3-fluoro-N-(4-iodophenyl)benzamide, this would typically involve the reaction of 3-fluorobenzoyl chloride with 4-iodoaniline (B139537). While effective, this method can sometimes be limited by the availability and reactivity of the starting materials, as well as the generation of stoichiometric byproducts.

Future research is anticipated to focus on the development of more sustainable and efficient synthetic methodologies. These could include:

Catalytic Amidation Reactions: Direct amidation reactions that bypass the need for pre-activated carboxylic acid derivatives are a key area of development. Transition-metal catalysts or organocatalysts could enable the direct coupling of 3-fluorobenzoic acid and 4-iodoaniline, reducing waste and improving atom economy.

Flow Chemistry Approaches: Continuous flow synthesis offers significant advantages over traditional batch processing, including improved safety, scalability, and reaction control. Developing a flow-based synthesis for this compound could lead to higher yields and purity.

C-H Activation Strategies: A more advanced and atom-economical approach would involve the direct C-H amidation of 3-fluorobenzene with an iodinated aniline derivative, or vice-versa. While challenging, this methodology represents a frontier in organic synthesis and would significantly streamline the production of this and related compounds.

Researchers are continuously seeking to expand the toolbox of synthetic reactions, and the synthesis of halogenated benzamides provides a rich ground for these explorations. mdpi.com

Exploration of Under-explored Intermolecular Interactions

The solid-state architecture of molecular compounds is governed by a complex interplay of intermolecular interactions, which in turn dictates their physical properties. For this compound, the presence of fluorine and iodine atoms, in addition to the amide functionality, opens up a range of interesting and potentially under-explored interactions.

While N–H···O hydrogen bonds are expected to be a primary motif in linking molecules, as is common in benzamides, the halogen atoms introduce the possibility of other significant interactions. researchgate.netnih.gov Future research will likely focus on a detailed crystallographic and theoretical investigation of:

Halogen Bonding: The iodine atom in the 4-iodophenyl ring is a potential halogen bond donor. Its interaction with the oxygen or fluorine atoms of neighboring molecules could play a crucial role in the crystal packing. The strength and directionality of these I···O and I···F interactions would be of fundamental interest.

π–π Stacking: The two aromatic rings in the molecule can engage in π–π stacking interactions. The substitution pattern with fluorine and iodine will influence the electron density of the rings and thus the nature and geometry of these interactions (e.g., parallel-displaced or T-shaped).

A thorough understanding of these interactions is critical for crystal engineering, where the goal is to design materials with specific properties by controlling their solid-state structure.

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry has become an indispensable tool in modern chemical research, offering insights that can guide and complement experimental work. For this compound, advanced computational modeling can be employed to predict a range of properties and behaviors.

Future research in this area is expected to involve:

Density Functional Theory (DFT) Calculations: DFT can be used to calculate the optimized molecular geometry, vibrational frequencies (for comparison with experimental IR and Raman spectra), and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. mdpi.comeurjchem.com These calculations can provide insights into the molecule's reactivity and potential applications in electronic materials.

Quantum Theory of Atoms in Molecules (QTAIM): This method allows for a detailed analysis of the electron density distribution to characterize the nature and strength of the various intermolecular interactions, including hydrogen and halogen bonds.

Crystal Structure Prediction (CSP): Advanced CSP algorithms can be used to predict the most likely crystal packing arrangements of this compound based on its molecular structure. This can be particularly useful in cases where obtaining high-quality single crystals for X-ray diffraction is challenging. mdpi.com

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.